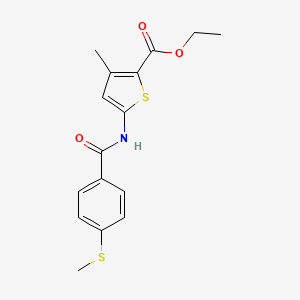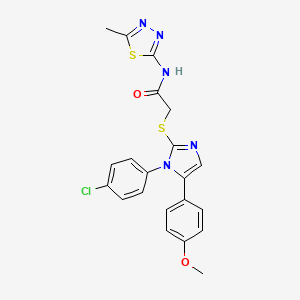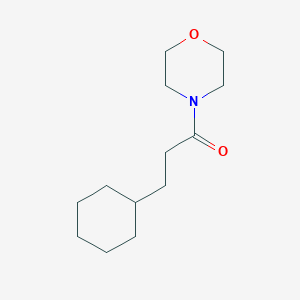![molecular formula C20H18ClN3OS2 B2440024 3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole CAS No. 620569-70-2](/img/structure/B2440024.png)
3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is likely an organic molecule with a triazole ring, which is a type of heterocyclic compound. The molecule also contains a benzothiophene group, which is a polycyclic aromatic system with a sulfur atom. The presence of the methoxy, chloro, and sulfanyl groups suggest that it may have interesting reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a click chemistry reaction or similar process. The benzothiophene could be formed through a cyclization reaction, and the various substituents could be added through substitution reactions .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these rings and groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the various functional groups present. For example, the triazole ring might participate in reactions with electrophiles, and the sulfanyl group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar triazole ring and the various substituents could affect its solubility, boiling point, and melting point .科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques : Research on organophosphorus compounds, specifically the synthesis and reactions of 1,2,4-triazolo derivatives, has been conducted, indicating the versatility of 1,2,4-triazole chemistry for creating compounds with potential applications in various fields, including materials science and pharmaceuticals (Moustafa, 1999).
Antimicrobial Activities : Several studies have synthesized new 1,2,4-triazole derivatives to evaluate their antimicrobial activities. These studies highlight the potential of 1,2,4-triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor Activity : The design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been investigated, showing potential antitumor activity. This research opens up possibilities for using triazole derivatives in cancer therapy (Hu et al., 2008).
Synthesis of Benzothiopyran Derivatives : Studies have also focused on synthesizing 3-(substituted methyl)-2-phenyl-4H-1-benzothiopyran-4-ones, revealing significant antimicrobial activity against specific pathogens, indicating the importance of triazole and benzothiopyran derivatives in medicinal chemistry (Nakazumi et al., 1984).
Advanced Applications
- Molecular Docking and ADMET Analysis : Novel sulfur heterocyclic thiophene derivatives containing 1,2,3-triazole and pyridine moieties have been synthesized and evaluated for their potential as human topoisomerase IIα inhibiting anticancer agents. This research combines synthetic chemistry, computational studies, and biological evaluation, highlighting the multidisciplinary approach in drug discovery (Murugavel et al., 2019).
将来の方向性
特性
IUPAC Name |
3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-(2-phenylethylsulfanyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS2/c1-24-19(18-17(21)15-9-8-14(25-2)12-16(15)27-18)22-23-20(24)26-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPVWIDSEYYAFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCC2=CC=CC=C2)C3=C(C4=C(S3)C=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopropyl-1-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2439942.png)

![6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2439944.png)



![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2439951.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2439952.png)
![(5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2439953.png)



![N-(2-Methoxyethyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2439963.png)
![N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2439964.png)